
N-(2-(dimethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an indole ring, a piperidine ring, and an acetamide group. Indole rings are common in many biologically active molecules, including tryptophan, an essential amino acid. Piperidine is a common structural motif in many pharmaceuticals, and acetamide functionality is found in a variety of drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a piperidine ring, and an acetamide group. The presence of these groups could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on N-(2-(dimethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide and similar compounds has led to advancements in synthesis methods and the understanding of their chemical properties. For instance, a study highlighted improvements in the synthesis of related N-ethyl acetamide derivatives, offering a safer, cost-effective, and scalable process, with a focus on reduction, acetylation, and ethylation methods (Gong Fenga, 2007). Another research effort developed a new synthesis pathway for Rizatriptan, an indole derivative with a similar structure, utilizing radical cyclization, showcasing the potential for creating complex molecules efficiently (S. Rádl et al., 2008).
Pharmaceutical Applications
Research has also explored the pharmaceutical applications of compounds related to this compound. For example, studies have synthesized new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as potent antiallergic agents, revealing significant potential in treating allergies and improving antiallergic potency through structural modifications (Cecilia Menciu et al., 1999). Furthermore, the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrated broad-spectrum antifungal properties, indicating a promising avenue for new antifungal treatments (D. Bardiot et al., 2015).
Antimicrobial and Antibacterial Efficacy
Another aspect of research on these compounds includes their antimicrobial and antibacterial efficacy. For instance, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their antibacterial potentials, with some compounds demonstrating moderate inhibitory effects against various bacterial strains, highlighting the importance of structural diversity in enhancing antimicrobial activity (Kashif Iqbal et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-23(2)13-10-22-21(28)20(27)17-14-25(18-9-5-4-8-16(17)18)15-19(26)24-11-6-3-7-12-24/h4-5,8-9,14H,3,6-7,10-13,15H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEQXQANRDJYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2799274.png)
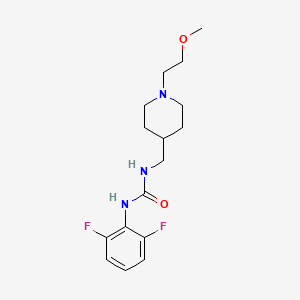
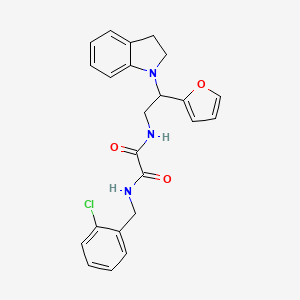
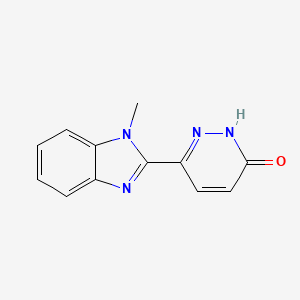
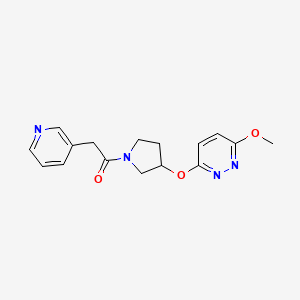
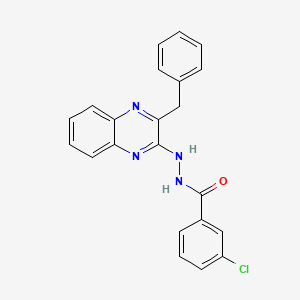
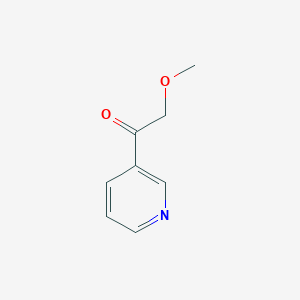
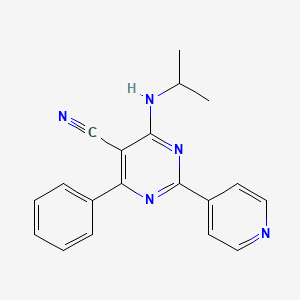

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2799290.png)
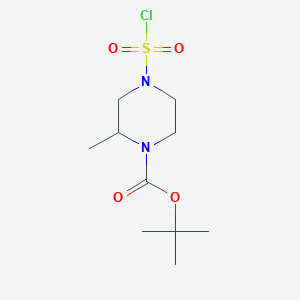

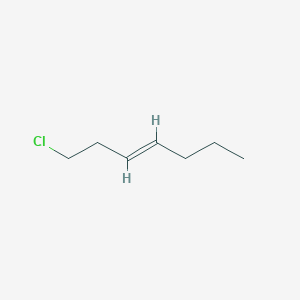
![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B2799297.png)
